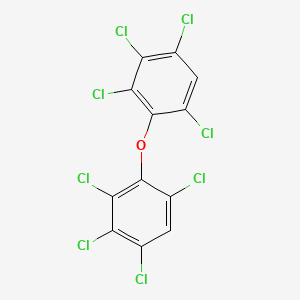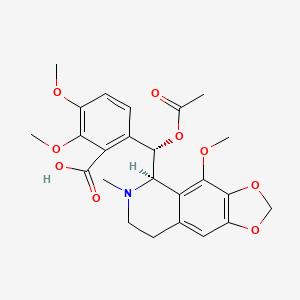
1-Nitro-2-(tribromomethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-(tribromomethanesulfonyl)benzene is an organic compound characterized by the presence of a nitro group, a tribromomethanesulfonyl group, and a benzene ring
Preparation Methods
The synthesis of 1-Nitro-2-(tribromomethanesulfonyl)benzene typically involves multiple steps, starting with the nitration of benzene to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The tribromomethanesulfonyl group can be introduced through a sulfonation reaction followed by bromination. The specific reaction conditions, such as temperature and reaction time, are crucial to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-Nitro-2-(tribromomethanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro and tribromomethanesulfonyl groups influence the reactivity and orientation of the incoming substituents
Common reagents used in these reactions include nitric acid, sulfuric acid, bromine, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Scientific Research Applications
1-Nitro-2-(tribromomethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Nitro-2-(tribromomethanesulfonyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the tribromomethanesulfonyl group can act as an electrophile in substitution reactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
1-Nitro-2-(tribromomethanesulfonyl)benzene can be compared with other nitrobenzene derivatives, such as:
Nitrobenzene: Lacks the tribromomethanesulfonyl group, making it less reactive in certain substitution reactions.
2-Nitrotoluene: Contains a methyl group instead of the tribromomethanesulfonyl group, affecting its chemical properties and reactivity.
1-Nitro-2-(methanesulfonyl)benzene: Similar structure but with a methanesulfonyl group, leading to different reactivity and applications
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the tribromomethanesulfonyl group.
Properties
CAS No. |
112724-79-5 |
|---|---|
Molecular Formula |
C7H4Br3NO4S |
Molecular Weight |
437.89 g/mol |
IUPAC Name |
1-nitro-2-(tribromomethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Br3NO4S/c8-7(9,10)16(14,15)6-4-2-1-3-5(6)11(12)13/h1-4H |
InChI Key |
VGLZLGYTHBHVPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)



![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)



![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)





